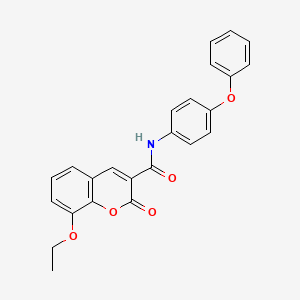
(5-Methyl-4-nitro-1H-pyrazol-3-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains a nitro group (-NO2), which is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in organic synthesis because it can act as an oxidizing agent .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a pyrazole ring with a methyl group and a nitro group attached. It also has a piperazine ring with a prop-2-ynyl group attached .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The nitro group could potentially be reduced to an amino group, and the pyrazole ring could undergo various substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the nitro group could make the compound more reactive .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis and Crystal Structure : The synthesis of pyrazolyl and triazolyl derivatives, including compounds with structural similarities to "(5-Methyl-4-nitro-1H-pyrazol-3-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone," has been extensively studied. For example, compounds have been synthesized and characterized using techniques like NMR, MS, and IR spectra, with structural confirmation through X-ray diffraction. These studies provide insights into the molecular structure and potential chemical properties of these compounds (Cao et al., 2010).
Biological Activities
Anticancer and Antimicrobial Applications : Research has explored the anticancer and antimicrobial potentials of pyrazoline and isoxazole derivatives. For instance, certain derivatives have shown promising activities against human breast cancer cell lines and antitubercular properties against Mycobacterium tuberculosis. This highlights the therapeutic potential of these compounds in treating various diseases (Radhika et al., 2020).
Herbicidal and Insecticidal Activities : Some derivatives of the pyrazolyl methanone family have exhibited favorable herbicidal and insecticidal activities. The synthesis of these compounds involves multi-step reactions, and their biological activity assessments suggest potential applications in agricultural pest management (Wang et al., 2015).
Anti-inflammatory Activity : Novel pyrazole derivatives have also been studied for their anti-inflammatory activities. The synthesis of these compounds and their evaluation using in vivo models, such as the carrageenan-induced paw edema test, have shown that some derivatives possess significant anti-inflammatory properties. This opens up avenues for developing new anti-inflammatory drugs (Arunkumar et al., 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-methyl-4-nitro-1H-pyrazol-3-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-3-4-15-5-7-16(8-6-15)12(18)10-11(17(19)20)9(2)13-14-10/h1H,4-8H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBAVIUPTZPQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)N2CCN(CC2)CC#C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2585467.png)
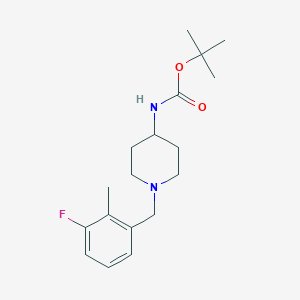
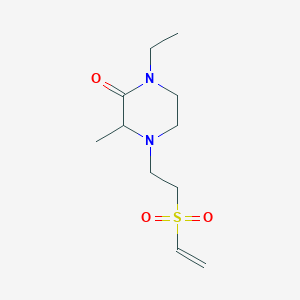
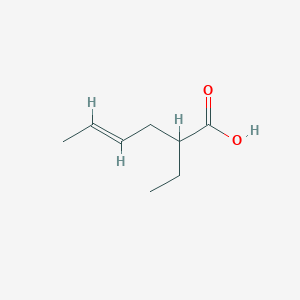
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2585474.png)
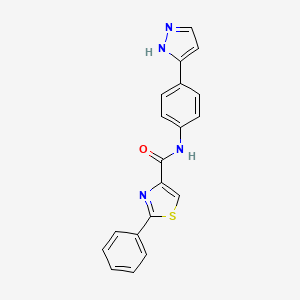
![N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2585480.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxane-4-carboxamide](/img/structure/B2585484.png)
![N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2585486.png)
![5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2585487.png)
![5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2585489.png)
